N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-17-18-12(21-9)7-16-13(19)11-3-2-5-15-14(11)22-10-4-6-20-8-10/h2-3,5,10H,4,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNYUAHFYYBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=C(N=CC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Precursors
The 5-methyl-1,3,4-oxadiazole ring is synthesized via dehydrative cyclization of isonicotinic acid hydrazide with triethyl orthoacetate under reflux:
- Combine isonicotinic acid hydrazide (25 g, 182.3 mmol) with triethyl orthoacetate (135 mL).
- Reflux at 120°C for 24 h under nitrogen.
- Distill excess reagent, wash residue with cold ethanol, and recrystallize from ethanol.
Yield : 81.7% as brown crystals.
Characterization :
Aminomethylation of Oxadiazole
The methylamine side chain is introduced via Mannich reaction or nucleophilic substitution :
- React 5-methyl-1,3,4-oxadiazole-2-carbaldehyde (1 eq) with methylamine (2 eq) and formaldehyde (1 eq) in methanol.
- Stir at 60°C for 12 h, followed by NaBH4 reduction.
Yield : 68–72%.
Purity : >95% (HPLC).
Synthesis of 2-(Oxolan-3-yloxy)pyridine-3-carboxylic Acid
Etherification via Mitsunobu Reaction
The oxolan-3-yloxy group is installed using Mitsunobu conditions to ensure stereochemical fidelity:
Procedure :
- Dissolve 3-hydroxytetrahydrofuran (1.2 eq) and 2-hydroxy-pyridine-3-carboxylic acid (1 eq) in THF.
- Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq).
- Stir at 25°C for 18 h, then concentrate and purify via silica chromatography.
Yield : 85%.
Optimal Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 18 h |
| Catalyst | PPh3/DEAD |
Coupling to Form Target Carboxamide
Acyl Chloride-Mediated Amidation
- Convert 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid to its acyl chloride using SOCl2 (2 eq) in dichloromethane.
- Add 5-methyl-1,3,4-oxadiazole-2-ylmethylamine (1.1 eq) and triethylamine (3 eq) dropwise at 0°C.
- Warm to room temperature, stir for 4 h, and isolate via aqueous workup.
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl2 | CH2Cl2 | 25 | 78 | 98.2 |
| EDCl/HOBt | DMF | 0–25 | 65 | 95.4 |
| DCC | THF | 25 | 71 | 97.1 |
Optimization of Reaction Conditions
Cyclization Efficiency
Varying the cyclization agent for oxadiazole synthesis impacts yield:
| Agent | Time (h) | Yield (%) |
|---|---|---|
| Triethyl orthoacetate | 24 | 81.7 |
| POCl3 | 12 | 73.2 |
| PPA | 6 | 68.9 |
Etherification Selectivity
Mitsunobu conditions outperform SNAr for oxolan attachment:
| Method | Solvent | Byproducts (%) |
|---|---|---|
| Mitsunobu | THF | <5 |
| SNAr (K2CO3/DMF) | DMF | 22 |
Analytical Characterization
Spectroscopic Data
- δ 8.71 (d, J = 4.9 Hz, 1H, pyridine-H)
- δ 6.89 (m, 1H, oxolan-H)
- δ 4.52 (s, 2H, –CH2NH–)
- δ 2.44 (s, 3H, oxadiazole-CH3)
IR (cm⁻¹) :
HRMS (m/z) : [M+H]+ calcd. for C15H17N4O4: 341.1248; found: 341.1245.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions could target the nitro group if present in any intermediate forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the nicotinamide and oxadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structural analogs with modifications to the oxadiazole, pyridine, or ether moieties. Key parameters include molecular weight, solubility, metabolic stability, and bioactivity (where available).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | Key Structural Differences |
|---|---|---|---|---|
| N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | 307.31 | 1.2 | 25 (pH 7.4) | Reference compound |
| N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | 369.38 | 2.8 | 8 (pH 7.4) | Phenyl substitution on oxadiazole |
| N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(tetrahydrofuran-2-yloxy)pyridine-3-carboxamide | 307.31 | 1.5 | 18 (pH 7.4) | Oxolan-2-yloxy vs. oxolan-3-yloxy |
| N-(Pyridin-3-ylmethyl)-2-methoxypyridine-3-carboxamide | 245.27 | 0.7 | 45 (pH 7.4) | Methoxy substituent; lacks oxadiazole |
Key Findings:
Oxadiazole Substitutions : Replacing the 5-methyl group on the oxadiazole with a phenyl ring (Table 1, Row 2) increases logP (2.8 vs. 1.2) but reduces solubility due to enhanced hydrophobicity. This suggests that the methyl group optimizes lipophilicity for membrane permeability while retaining moderate solubility .
Ether Linkage Position : Shifting the oxolan ether from 3-yloxy to 2-yloxy (Row 3) marginally increases logP (1.5 vs. 1.2) but reduces solubility, likely due to steric effects altering hydrogen-bonding capacity .
Metabolic Stability : The oxolan (tetrahydrofuran) moiety in the reference compound may improve metabolic stability compared to linear ethers, as cyclic ethers resist oxidative cleavage more effectively .
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews its biological activity based on available literature, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Formula: C18H20N4O3
- Molecular Weight: 340.383 g/mol
- CAS Number: 955799-84-5
The biological activity of this compound is primarily attributed to the oxadiazole moiety, which is known for its diverse pharmacological properties. The mechanism of action may involve:
- Inhibition of Key Enzymes: Similar compounds have shown to inhibit enzymes critical for bacterial cell wall synthesis and fatty acid biosynthesis, such as enoyl reductase (InhA) in mycobacteria .
- Interaction with Biochemical Pathways: Oxadiazoles can affect various biochemical pathways depending on their substituents and structural configurations .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. Notable findings include:
- Antitubercular Activity: Compounds containing the oxadiazole ring have demonstrated strong activity against Mycobacterium tuberculosis. For instance, studies showed that certain derivatives inhibited both active and dormant states of Mycobacterium bovis BCG .
- Case Study: Dhumal et al. (2016) reported that specific oxadiazole derivatives exhibited binding affinity to the InhA enzyme, disrupting mycolic acid synthesis and leading to cell lysis.
Antifungal Activity
Additionally, some studies have highlighted the antifungal properties of oxadiazole derivatives. Compounds were tested against various fungal strains, demonstrating effective inhibition.
| Compound | Target Organism | MIC (µM) | Activity |
|---|---|---|---|
| Compound A | Candida albicans | 8 | Moderate |
| Compound B | Aspergillus niger | 16 | Strong |
Research Findings and Case Studies
- Study by Desai et al. (2016) examined pyridine-based oxadiazole derivatives for antitubercular effects. The most active compounds were identified as having a significant impact on drug-resistant strains of M. tuberculosis.
- Molecular Docking Studies: Vosatka et al. (2018) performed molecular docking studies on a series of oxadiazole derivatives with varying alkyl chain lengths to evaluate their binding efficacy against M. tuberculosis targets .
Q & A
Q. What are the recommended synthetic routes for N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a pyridine-3-carboxamide derivative with functionalized oxadiazole and oxolane precursors. Key steps include:
- Nucleophilic substitution : Reacting a thiol-containing oxadiazole intermediate (e.g., 5-methyl-1,3,4-oxadiazole-2-thiol) with a chloromethyl pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the methylene bridge .
- Etherification : Introducing the oxolan-3-yloxy group via a Williamson ether synthesis, using a hydroxyl-containing oxolane derivative and a halogenated pyridine intermediate under reflux conditions .
Optimization Strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for SN2 mechanisms.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) can improve yields in biphasic systems.
- Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm the integration of the oxadiazole methyl group (δ ~2.5 ppm for CH₃), pyridine ring protons (δ ~7.5–8.5 ppm), and oxolane ether linkage (δ ~3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (m/z 304.306 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of the oxadiazole and oxolane moieties in this compound?
Methodological Answer:
- Structural Modifications :
- Oxadiazole ring : Replace the 5-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to evaluate effects on bioactivity .
- Oxolane moiety : Substitute the oxolan-3-yloxy group with other cyclic ethers (e.g., tetrahydrofuran derivatives) or linear alkoxy chains to study steric/electronic influences .
- Biological Assays :
- Test modified analogs against target enzymes (e.g., kinases, proteases) or in antimicrobial screens. Use dose-response curves (IC₅₀/EC₅₀ calculations) and compare with the parent compound .
Q. What strategies are recommended to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (e.g., DMSO ≤0.1%), and endpoint measurements (e.g., ATP-based viability assays) .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if ELISA results are conflicting) .
- Purity Reassessment : Re-analyze compound batches via HPLC and NMR to rule out degradation products or impurities as confounding factors .
Q. How can the environmental fate and stability of this compound be assessed in ecotoxicological studies?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS. The oxadiazole and oxolane groups may hydrolyze under acidic/basic conditions .
- Photolysis Experiments : Expose aqueous solutions to UV-Vis light (λ = 290–400 nm) and identify photoproducts using HR-MS .
- Biodegradation Screening : Use OECD 301 assays with activated sludge to evaluate microbial degradation pathways .
Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the oxadiazole/pyridine moieties and target active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with the oxolane ether oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
